N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound classified under the triazolopyrimidine derivatives. This compound features a unique molecular structure characterized by an ethoxyphenyl substituent, a p-tolyl moiety, and a triazolo-pyrimidine core. The molecular formula is , with a molecular weight of approximately 420.4 g/mol.
The intricate structure of this compound contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. Its various functional groups enhance its reactivity and interaction with biological targets, which could lead to significant therapeutic applications.
The synthesis of N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves several key steps:
These synthetic routes highlight the complexity involved in producing this compound and underscore its potential for modification to enhance biological activity.
The molecular structure of N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide comprises multiple ring structures and functional groups. The triazolo-pyrimidine core is fused with an ethoxyphenyl group and a p-tolyl substituent.
Key structural features include:
InChI=1S/C21H20N6O4/c1-3-30-17-10-6-15(7-11-17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,23,28).This detailed structural information is crucial for understanding how the compound interacts with biological systems.
N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's properties and enhancing its potential therapeutic effects.
The mechanism of action for N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves interactions with specific molecular targets within biological systems:
These interactions are crucial for elucidating its therapeutic potential and understanding how it may modulate various biological processes.
The physical properties of N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide are as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 420.4 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
These properties are significant for understanding the compound's stability and solubility characteristics in various environments.
N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has potential applications in several scientific fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8